molecular formula C11H9BrO3 B1337298 Ethyl 6-bromobenzofuran-2-carboxylate CAS No. 907945-62-4

Ethyl 6-bromobenzofuran-2-carboxylate

Cat. No. B1337298
M. Wt: 269.09 g/mol
InChI Key: BHQBSMLYZIRFHX-UHFFFAOYSA-N
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Description

Ethyl 6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It has a molecular weight of 269.09 g/mol . The IUPAC name for this compound is ethyl 6-bromo-1-benzofuran-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromobenzofuran-2-carboxylate is 1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br .


Physical And Chemical Properties Analysis

Ethyl 6-bromobenzofuran-2-carboxylate has a molecular weight of 269.09 g/mol . It has a computed XLogP3-AA value of 3.6 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 39.4 Ų . The heavy atom count is 15 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Chemical Synthesis and Biological Properties

Ethyl 6-bromobenzofuran-2-carboxylate serves as a pivotal intermediate in the synthesis of various biologically active compounds. For instance, in the synthesis of new piperidine substituted benzothiazole derivatives, a process involving ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine is used. The resulting compounds have demonstrated promising antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (Shafi, Rajesh, & Senthilkumar, 2021).

Spectroscopic and Structural Characterization

In another study, derivatives of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were synthesized and characterized using various spectroscopic techniques like NMR, FT-IR, and UV-Vis. The structural confirmation was provided using single crystal X-ray diffraction, demonstrating the compound's significance in the field of material science and technology applications (Haroon et al., 2019).

Neuroprotective Properties

Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8] naphthyridine-3-carboxylate (ITH4012), a novel tacrine derivative, shows properties of reducing cell death induced by various compounds and has neuroprotective features. This compound, derived from a similar structural family, highlights the therapeutic potential of such chemicals in the treatment of neurodegenerative diseases (Orozco et al., 2004).

Radical Cyclisation and Synthesis of Heterocycles

A study on 2-(2-Bromophenyl)ethyl groups utilized them as building blocks in radical cyclisation reactions onto azoles, leading to the synthesis of various heterocycles. This research underlines the compound's utility in creating complex molecular structures, which are crucial in pharmaceutical and chemical industries (Allin et al., 2005).

Antimicrobial Activities

Another derivative, 5-Bromobenzofuranyl aryl ureas and carbamates, was studied for their antimicrobial activities. The synthesis process started from 5-bromo-2-ethyl carboxylate, leading to various compounds that were tested against bacterial strains, showing the compound's relevance in developing new antimicrobial agents (Kumari et al., 2019).

Safety And Hazards

Ethyl 6-bromobenzofuran-2-carboxylate is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319 , indicating that it causes skin irritation and serious eye irritation. Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , suggesting measures to prevent exposure and manage potential exposure incidents.

properties

IUPAC Name

ethyl 6-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQBSMLYZIRFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443501
Record name Ethyl 6-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromobenzofuran-2-carboxylate

CAS RN

907945-62-4
Record name Ethyl 6-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Matsumura, M Ono, A Kitada… - Journal of medicinal …, 2015 - ACS Publications
In order to explore novel tau-imaging agents that can selectively detect neurofibrillary tangles in Alzheimer’s disease (AD) brains, we designed and synthesized a series of heterocyclic …
Number of citations: 40 pubs.acs.org
松村憲志 - 2015 - repository.kulib.kyoto-u.ac.jp
アルツハイマー病 (AD) は認知症患者数の約 6 割を占める, アンメットメディカルニーズの高い代表的疾患のひとつとなっており, 世界中で治療薬の開発研究が行われている. 現在, AD の診断には…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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